A Comprehensive Technical Guide to the Synthesis and Characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol
Foreword: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The introduction of a thiol group at the 3-position and a cyclobutyl substituent at the 5-position of the triazole ring presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide provides a detailed exploration of the synthesis and characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, offering a robust framework for researchers and drug development professionals.
PART 1: Synthetic Strategy and Mechanistic Insights
The synthesis of 5-substituted-1H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a thiosemicarbazide or a related precursor.[1][2][3] The chosen synthetic route for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol involves a two-step process commencing with the formation of a thiosemicarbazide derivative of cyclobutanecarboxylic acid, followed by an intramolecular cyclization under basic conditions.
Logical Flow of the Synthetic Pathway
Caption: Synthetic pathway for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide
The initial step involves the acylation of thiosemicarbazide with cyclobutanecarbonyl chloride (or cyclobutanecarboxylic acid activated with a coupling agent). This reaction forms the key intermediate, 1-(cyclobutanecarbonyl)thiosemicarbazide. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
Step 2: Base-Catalyzed Cyclization
The acyl thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the desired 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.[2][4][5] The mechanism involves the deprotonation of the terminal nitrogen of the thiosemicarbazide moiety, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.
PART 2: Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or pyridine.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes. If starting from cyclobutanecarboxylic acid, pre-activate it with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove any unreacted starting materials and salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol
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Reaction Setup: In a round-bottom flask, suspend the crude 1-(cyclobutanecarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 4-5 eq).[5]
-
Cyclization: Heat the mixture to reflux for 4-6 hours.[5] The progress of the cyclization can be monitored by TLC.
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6.[3] The desired product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.
PART 3: Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.
Physicochemical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water and non-polar organic solvents. |
Spectroscopic Analysis
The tautomeric nature of 1,2,4-triazole-3-thiols, existing in equilibrium between the thione and thiol forms, should be considered during spectral interpretation.[6][7]
Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons, typically in the upfield region. A broad singlet corresponding to the N-H proton of the triazole ring is anticipated in the downfield region (around 13-14 ppm).[6][8][9] The S-H proton of the thiol tautomer, if present in a significant concentration, may appear as a broad singlet at a higher field.[6]
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the cyclobutyl carbons and two distinct signals for the triazole ring carbons. The C-S carbon is expected to resonate at a characteristic downfield chemical shift.[6]
2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[7]
-
N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring.[10]
-
C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[7]
-
C=S Stretching: The presence of the thione tautomer will be indicated by a strong absorption band in the range of 1250-1350 cm⁻¹.[7]
-
S-H Stretching: A weak absorption band around 2550-2600 cm⁻¹ may be observed, corresponding to the S-H stretching of the thiol tautomer.[7][8]
3. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compound.
-
Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.
-
Fragmentation Pattern: The fragmentation of the 1,2,4-triazole ring can be influenced by the substituents. Common fragmentation pathways may involve the loss of small molecules such as N₂, HCN, or the cyclobutyl group.[11]
Expected Spectroscopic Data Summary
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, NH), δ 3.5-4.0 (m, 1H, CH-cyclobutyl), δ 1.8-2.4 (m, 6H, CH₂-cyclobutyl) |
| ¹³C NMR (DMSO-d₆) | δ 165-175 (C=S), δ 145-155 (C-cyclobutyl), δ 30-40 (CH-cyclobutyl), δ 15-25 (CH₂-cyclobutyl) |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2950 (C-H), ~2550 (S-H, weak), ~1620 (C=N), ~1300 (C=S) |
| MS (ESI) | m/z [M+H]⁺ corresponding to C₆H₉N₃S |
PART 4: Trustworthiness and Self-Validating Systems
The reliability of this synthetic and characterization guide is established through cross-verification of the obtained data.
-
Purity Assessment: The purity of the final compound should be assessed by multiple techniques, including TLC, melting point analysis, and High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single spot on the TLC plate (in multiple solvent systems) are indicative of high purity.
-
Structural Confirmation: The congruence of data from NMR, IR, and MS provides a high degree of confidence in the structural assignment. For instance, the molecular weight determined by MS should match the molecular formula confirmed by NMR and elemental analysis.
Conclusion
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By following the detailed experimental procedures and employing the described analytical techniques, researchers can confidently synthesize and validate this promising heterocyclic compound for further investigation in drug discovery and materials science.
References
- Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.
- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science.
- Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Screening. Acta Poloniae Pharmaceutica - Drug Research.
- (PDF) Thiocarbohydrazides: Synthesis and Reactions. ResearchGate.
- The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online.
- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Physics: Conference Series.
- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules.
- (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate.
- Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.
- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
- Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure.
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijsr.net [ijsr.net]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
